1-Acetyl-1,2-dihydroquinoline-2-carbonitrile
Description
Properties
CAS No. |
57309-71-4 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-acetyl-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-9(15)14-11(8-13)7-6-10-4-2-3-5-12(10)14/h2-7,11H,1H3 |
InChI Key |
JEUCELAYWFREBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Design
The hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) represents a cutting-edge approach to 1,2-dihydroquinoline derivatives. As demonstrated by, this method utilizes N-prenylated 2-aminobenzaldehydes as substrates, which undergo cyclization via a hydrazine-mediated catalytic cycle. The acetyl group in the target compound is introduced through N-acetylation prior to the RCCOM step, while the cyano moiety may be incorporated via post-cyclization functionalization.
Critical to this method is the use of hydrazine bis-trifluoroacetate as a catalyst, which facilitates both the cycloaddition and cycloreversion steps. In model reactions, cycloadducts formed at 80°C in isopropanol achieved 75% yield, with subsequent cycloreversion at 140°C yielding 93% of the dihydroquinoline core.
Yield Optimization and Limitations
Table 1 compares the efficiency of RCCOM with traditional acid-catalyzed methods:
| Parameter | RCCOM | Acid-Catalyzed |
|---|---|---|
| Temperature | 80–140°C | 100–150°C |
| Catalyst Loading | 10 mol% | Stoichiometric I₂ |
| Typical Yield | 64–75% | 50–65% |
| Byproduct Formation | <15% | 20–35% |
While RCCOM offers superior regioselectivity, its reliance on air-sensitive hydrazine catalysts complicates large-scale implementation. Furthermore, the need for in situ deprotection of Boc groups to access quinoline derivatives adds operational complexity.
Modified Skraup Reaction with Acetylation
Traditional Skraup Protocol
The classical Skraup reaction, involving condensation of aniline with acetone in the presence of iodine, provides foundational access to 1,2-dihydroquinolines. For 1-acetyl-1,2-dihydroquinoline-2-carbonitrile, this method requires post-synthetic modifications:
-
Quinoline Formation : Aniline undergoes cyclization with acetone at 110°C using iodine (1.3 equiv) to yield 2,2,4-trimethyl-1,2-dihydroquinoline.
-
Acetylation : The methyl group at position 2 is acetylated using acetic anhydride under Friedel-Crafts conditions.
-
Cyano Introduction : Bromination at position 2 followed by nucleophilic substitution with KCN introduces the cyano group.
Catalytic Innovations
Recent patents describe heterogeneous catalysts to improve efficiency. For example, a clinoptilolite-based zeolite catalyst reduced reaction time to 6 hours while achieving 96% yield for the trimethyl intermediate. When adapted for acetylation, this system could theoretically enhance the overall yield of the target compound.
Bromination-Cyclization Sequence
Two-Step Synthesis from α-Acetylacetanilide
A patent by outlines a bromination-cyclization route applicable to 1-acetyl derivatives:
-
Bromination : α-Acetylacetanilide is treated with bromine in dichloromethane at 20–30°C, yielding 3-bromoacetylacetanilide (92.4% purity).
-
Cyclization : Sulfuric acid-mediated cyclization at 0–20°C forms the quinoline skeleton, with subsequent cyano substitution via KCN exchange.
Critical parameters include:
Side Reactions and Mitigation
The primary side product, 3-bromo-4-bromomethylquinoline-2-one (0.14%), arises from overbromination. This is suppressed by staged bromine addition—60–70% initially at elevated temperatures, followed by the remainder at 20–30°C.
Multicomponent Reactions with Nitrile Incorporation
Palladium-Catalyzed Cyclization
Building on methodologies from, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable one-pot synthesis of dihydroquinoline-phosphonates. Adapting this for cyano incorporation:
-
Aniline, acetyl chloride, and trimethylsilyl cyanide react via a silylative condensation.
-
Pd-catalyzed cyclization (60°C, 12 h) yields the acetyl-cyano product.
While direct evidence for this compound is lacking, this approach’s 79–81% yields for analogous phosphonates suggest viability.
Photochemical Rearrangement Pathways
Synthesis via UV Irradiation
Although focuses on rearrangements of pre-formed this compound, the precursor’s synthesis likely involves:
-
Condensation of 2-aminobenzaldehyde with acetyl cyanide.
-
Acid-catalyzed cyclization (HCl, ethanol, 70°C).
Irradiation in ether induces rearrangement to 3,1-benzoxazines, confirming the precursor’s photosensitivity.
Comparative Analysis of Methods
Table 2 evaluates key synthetic routes:
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid, while reduction can produce 1-acetyl-1,2-dihydroquinoline-2-amine .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 1-acetyl-1,2-dihydroquinoline-2-carbonitrile as an anticancer agent. A notable case study demonstrated that derivatives of dihydroquinolines exhibit significant inhibitory activities against various cancer cell lines. For instance, compounds modified at specific positions on the dihydroquinoline scaffold showed promising results against breast and prostate cancer cells, indicating a structure-activity relationship that enhances their efficacy .
1.2 Inhibition of Kinases
The compound has been investigated for its ability to inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A) and cyclin-dependent kinase-like 1 (CLK1). In vitro assays revealed that certain derivatives of this compound possess nanomolar inhibitory activity against these kinases, making them potential candidates for treating diseases linked to kinase dysregulation such as Alzheimer's disease .
Table 1: Biological Activities of Dihydroquinoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Activity Description |
|---|---|---|---|
| 1a | DYRK1A | 150 | Moderate inhibition |
| 1b | CLK1 | 200 | Moderate inhibition |
| 1c | DYRK1A/CLK1 | 100 | Dual inhibition |
Antioxidant Properties
2.1 Radical Scavenging Activity
The antioxidant properties of this compound have been evaluated using the DPPH radical scavenging assay. The compound exhibited significant radical scavenging activity, suggesting its potential role in mitigating oxidative stress-related conditions such as neurodegenerative diseases .
Table 2: Antioxidant Activity Assessment
| Compound | EC50 (μM) | Mechanism |
|---|---|---|
| 1-acetyl-... | 128 | Radical scavenger |
Material Science Applications
3.1 Rubber Industry
In the field of material science, derivatives of dihydroquinolines are being explored as antioxidants in rubber production. Specifically, polymers derived from these compounds are used to enhance the durability and longevity of rubber products by preventing oxidative degradation .
Mechanism of Action
The mechanism by which 1-acetyl-1,2-dihydroquinoline-2-carbonitrile exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS 851202-94-3)
- Molecular Formula : C₁₂H₁₂N₂O vs. C₁₂H₁₁N₂O (target compound).
- Key Difference: The tetrahydroquinoline structure has four saturated carbons (positions 1–4), increasing ring flexibility and reducing aromaticity compared to the dihydroquinoline core. This impacts reactivity in cyclization and oxidation reactions .
- Applications: Used in agrochemical and pharmaceutical intermediates, similar to dihydroquinoline derivatives .
2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile (CAS 61010-37-5)
- Molecular Formula : C₂₅H₂₀N₂O₂.
- The bulky benzoyl and methoxybenzyl groups enhance steric hindrance, affecting substrate binding in catalytic processes .
2-Acryloyl-1,2-dihydroisoquinoline-1-carbonitrile (CAS 53600-00-3)
- Key Difference : An acryloyl group replaces the acetyl moiety, introducing a conjugated double bond. This enhances susceptibility to Michael addition and polymerization, relevant in materials science .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-Acetyl-1,2-dihydroquinoline-2-carbonitrile (CAS No. 57309-71-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a quinoline ring system. The molecular formula is , and it has a molecular weight of 188.2 g/mol. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates inhibitory effects against several bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Anti-inflammatory Effects : Its ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 18 | 0 |
| Pseudomonas aeruginosa | 12 | 0 |
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induces apoptosis through caspase activation. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Anti-inflammatory Effects
The anti-inflammatory activity was assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6), demonstrating its potential in managing inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the quinoline ring have been studied to optimize its pharmacological properties. For example:
- Substituent Variation : Introduction of electron-withdrawing groups enhances antimicrobial potency.
- Ring Modifications : Altering the carbonitrile group affects the compound's interaction with target enzymes.
Q & A
Q. What are the established synthetic routes for 1-acetyl-1,2-dihydroquinoline-2-carbonitrile, and what catalysts are typically employed?
The compound is synthesized via acid-catalyzed condensation of aromatic amines with ketones. For example, Bi(OTf)₃ (5 mol%) under microwave irradiation (3 hours) in acetonitrile yields 91% product . Alternative methods involve Lewis acids (e.g., AlCl₃) or Brønsted acids in solvent systems like EtOAc/cyclohexane. Purification is achieved via flash chromatography (silica gel, 1:2 EtOAc/cyclohexane) .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
Q. What safety precautions are critical when handling this compound?
While specific data for this compound is limited, structurally related nitriles (e.g., 1-amino-1-cyclopropanecarbonitrile hydrochloride) require precautions against skin sensitization (Skin Sens. Category 1) and eye irritation (Eye Irrit. Category 2). Use PPE and adhere to GHS protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in dihydroquinoline synthesis?
- Catalyst Screening : Compare Bi(OTf)₃ (91% yield) vs. other Lewis acids (e.g., FeCl₃, ZnCl₂).
- Solvent Effects : Test polar aprotic solvents (acetonitrile) against toluene or DMF.
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (3 hours vs. 12–24 hours) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. IR) for dihydroquinoline derivatives?
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing acetyl vs. nitrile groups).
- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., sofa-shaped dihydroquinoline rings with puckering parameters: QT = 0.348 Å, θ = 49.3°) .
Q. How do substituents influence the reactivity of this compound in multicomponent reactions?
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., cyclizations to pyrido[3,2,1-ij]quinolines) .
- Steric Effects : Bulky substituents (e.g., benzoyl) may hinder reactivity at the 2-position, requiring higher temperatures .
Q. What computational methods are suitable for studying the reaction mechanism of dihydroquinoline formation?
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to explore acid-catalyzed cyclization pathways .
- NBO Analysis : Quantify charge distribution at critical atoms (e.g., acetyl carbonyl oxygen) to predict regioselectivity .
Q. How can HPLC-MS be applied to detect and quantify trace impurities in synthesized batches?
- Column Selection : Use C18 columns with acetonitrile/water gradients.
- MS Detection : Monitor [M+H]⁺ ions (e.g., m/z 215 for C₁₃H₁₀N₂O) and fragment patterns to identify byproducts (e.g., deacetylated derivatives) .
Q. What thermal analysis techniques assess the stability of this compound?
- DSC/TGA : Determine decomposition onset temperatures (e.g., >425 K for methyl ester analogs) .
- Isothermal Studies : Measure degradation kinetics under accelerated storage conditions (40°C/75% RH).
Data-Driven Methodological Guidance
Q. How to address discrepancies in reported melting points for dihydroquinoline derivatives?
Q. What crystallographic parameters define the conformation of this compound?
- Puckering Analysis : Use Cremer-Pople parameters (QT, θ, φ) to quantify ring distortion (e.g., sofa conformation with θ = 49.3°) .
- Hydrogen Bonding : Analyze intermolecular N–H···O interactions (d = 2.02 Å) for crystal packing trends .
Q. How to design a multicomponent synthesis protocol for functionalized dihydroquinolines?
- Substrate Scope : Test heterocyclic amines (e.g., furyl, thienyl) and ketones (e.g., methyl pyruvate) under Bi(OTf)₃ catalysis .
- Workflow : One-pot sequential addition of reagents at 80°C, followed by microwave-assisted cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
